![molecular formula C16H14F4N4OS B280002 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B280002.png)
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES, and it is a potent inhibitor of the enzyme glutaminase. Glutaminase is an important enzyme involved in the metabolism of glutamine, which is a key nutrient for cancer cells. Inhibition of glutaminase activity has been shown to have anti-cancer effects, making BPTES a promising drug candidate for cancer treatment.
作用机制
BPTES works by binding to the active site of glutaminase, inhibiting its activity. Glutaminase is an important enzyme involved in the metabolism of glutamine, which is a key nutrient for cancer cells. Inhibition of glutaminase activity leads to a decrease in the levels of glutamine in cancer cells, which can result in cell death.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects. Inhibition of glutaminase activity by BPTES leads to a decrease in the levels of glutamine in cancer cells, which can result in cell death. BPTES has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
BPTES has several advantages and limitations for lab experiments. One of the advantages of BPTES is its potency as a glutaminase inhibitor, which makes it a valuable tool for studying the role of glutaminase in cancer and other diseases. However, BPTES has some limitations, including its complex synthesis process and its potential toxicity in vivo.
未来方向
There are several future directions for research on BPTES. One area of research is the development of more potent and selective glutaminase inhibitors. Another area of research is the investigation of the potential therapeutic applications of BPTES in inflammatory diseases and other conditions. Additionally, further studies are needed to determine the safety and efficacy of BPTES in vivo, and to develop methods for delivering BPTES to cancer cells in a targeted manner.
合成方法
The synthesis of BPTES involves several steps, starting with the reaction of difluoromethylpyrazole with ethyl cyanoacetate to form an intermediate compound. This intermediate is then reacted with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene to form the final product, BPTES. The synthesis of BPTES is a complex process that requires specialized equipment and expertise.
科学研究应用
BPTES has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising applications of BPTES is in the treatment of cancer. Glutaminase is overexpressed in many types of cancer cells, and inhibition of glutaminase activity has been shown to have anti-cancer effects. BPTES has been shown to be a potent inhibitor of glutaminase, making it a promising drug candidate for cancer treatment.
属性
分子式 |
C16H14F4N4OS |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C16H14F4N4OS/c17-14(18)10-5-11(15(19)20)24(23-10)7-13(25)22-16-9(6-21)8-3-1-2-4-12(8)26-16/h5,14-15H,1-4,7H2,(H,22,25) |
InChI 键 |
XIXIMPJRQPIMAP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CN3C(=CC(=N3)C(F)F)C(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


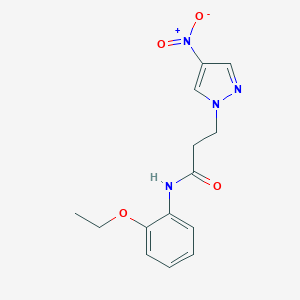
![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-8-[(1-methyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279927.png)

![2-amino-4-(4-{[(4-chlorophenyl)sulfanyl]methyl}-5-methyl-2-thienyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B279931.png)
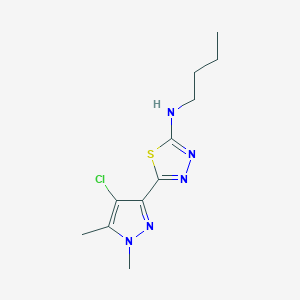
![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
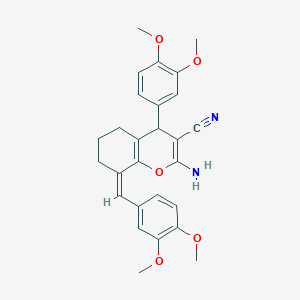
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-{4-nitro-1H-pyrazol-1-yl}propanamide](/img/structure/B279936.png)
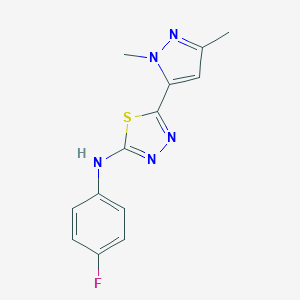
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
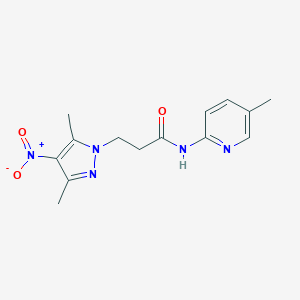
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)
